molecular formula C11H14ClN3O B567101 5-(2-Ethoxy-phenyl)-2H-pyrazol-3-ylamine hydrochloride CAS No. 1240134-93-3

5-(2-Ethoxy-phenyl)-2H-pyrazol-3-ylamine hydrochloride

Cat. No. B567101
M. Wt: 239.703
InChI Key: LGBADKNIDXHXRO-UHFFFAOYSA-N
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Description

“5-(2-Ethoxy-phenyl)-2H-pyrazol-3-ylamine hydrochloride” is a chemical compound. However, there is limited information available about this specific compound12. It’s important to note that compounds with similar structures, such as those containing the 1,3,4-oxadiazole or pyrazole moieties, are known to exhibit a wide range of biological activities34.



Synthesis Analysis

The synthesis of similar compounds often involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride5. However, the specific synthesis process for “5-(2-Ethoxy-phenyl)-2H-pyrazol-3-ylamine hydrochloride” is not readily available in the literature.



Molecular Structure Analysis

The molecular structure of “5-(2-Ethoxy-phenyl)-2H-pyrazol-3-ylamine hydrochloride” is not explicitly provided in the search results. However, compounds with similar structures, such as oxadiazoles, are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom3.



Chemical Reactions Analysis

The specific chemical reactions involving “5-(2-Ethoxy-phenyl)-2H-pyrazol-3-ylamine hydrochloride” are not detailed in the search results. However, similar compounds, such as oxadiazoles, are known to undergo various chemical reactions5.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of “5-(2-Ethoxy-phenyl)-2H-pyrazol-3-ylamine hydrochloride” are not provided in the search results.


Scientific Research Applications

Chemistry and Synthesis of Heterocycles

  • Heterocyclic Synthesis : Pyrazoline derivatives, including those structurally related to the compound of interest, are explored for their versatility in synthesizing a wide array of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, and more, leveraging the unique reactivity of pyrazoline scaffolds for mild reaction conditions in generating diverse heterocycles (Gomaa & Ali, 2020).

Therapeutic Applications

  • Anticancer and Antimicrobial Effects : Pyrazoline derivatives have been extensively studied for their therapeutic potentials, including antimicrobial, anti-inflammatory, and anticancer properties. Research into these compounds continues to yield promising pharmacological effects, highlighting the importance of pyrazolines in drug discovery and development (Shaaban, Mayhoub, & Farag, 2012).

Antifungal Applications

  • Antifungal Pharmacophore Sites : Certain pyrazoline derivatives have demonstrated specificity in biological activity against Fusarium oxysporum, a significant pathogen affecting crops. The identification of antifungal pharmacophore sites within these compounds underscores their potential in addressing plant diseases (Kaddouri et al., 2022).

Antioxidant Evaluation

  • Antioxidant Properties : Isoxazolone derivatives, related to the pyrazoline class, show significant biological and medicinal properties. Research into their synthesis and antioxidant evaluation offers insight into their potential utility in protecting against oxidative stress (Laroum et al., 2019).

Synthetic and Medicinal Aspects

  • Novel Anticancer Agents : The synthesis of pyrazoline derivatives for the development of new anticancer agents has seen recent updates, indicating ongoing interest in their application in medicinal chemistry. These efforts aim to enhance biological effects and therapeutic efficacy (Ray et al., 2022).

Safety And Hazards

The safety and hazards associated with “5-(2-Ethoxy-phenyl)-2H-pyrazol-3-ylamine hydrochloride” are not detailed in the search results. However, it’s important to handle all chemical substances with appropriate safety measures.


Future Directions

Given the limited information available on “5-(2-Ethoxy-phenyl)-2H-pyrazol-3-ylamine hydrochloride”, future research could focus on elucidating its synthesis process, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety profile. This could potentially uncover new applications for this compound in various fields, including medicinal chemistry.


Please note that this analysis is based on the limited information available and may not fully represent the properties of “5-(2-Ethoxy-phenyl)-2H-pyrazol-3-ylamine hydrochloride”. For a comprehensive analysis, more detailed and specific studies would be required.


properties

IUPAC Name

5-(2-ethoxyphenyl)-1H-pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c1-2-15-10-6-4-3-5-8(10)9-7-11(12)14-13-9;/h3-7H,2H2,1H3,(H3,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBADKNIDXHXRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=CC(=NN2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673812
Record name 5-(2-Ethoxyphenyl)-1H-pyrazol-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Ethoxy-phenyl)-2H-pyrazol-3-ylamine hydrochloride

CAS RN

1240134-93-3
Record name 5-(2-Ethoxyphenyl)-1H-pyrazol-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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